molecular formula C13H15F3N2O2 B2688368 5-(3-Methoxypiperidine-1-carbonyl)-2-(trifluoromethyl)pyridine CAS No. 2380168-17-0

5-(3-Methoxypiperidine-1-carbonyl)-2-(trifluoromethyl)pyridine

Cat. No.: B2688368
CAS No.: 2380168-17-0
M. Wt: 288.27
InChI Key: OBOQTFGRKMSHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxypiperidine-1-carbonyl)-2-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring substituted with a methoxy group and a carbonyl group, as well as a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxypiperidine-1-carbonyl)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxypiperidine-1-carbonyl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound-4-one.

    Reduction: Formation of this compound-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxypiperidine-1-carbonyl)-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxypiperidine-1-carbonyl)-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxypiperidine-1-carbonyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both a trifluoromethyl group and a methoxypiperidine moiety, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

(3-methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-20-10-3-2-6-18(8-10)12(19)9-4-5-11(17-7-9)13(14,15)16/h4-5,7,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOQTFGRKMSHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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